molecular formula C19H18N4OS2 B13364969 3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364969
M. Wt: 382.5 g/mol
InChI Key: IHPORHFHFSQKFI-UHFFFAOYSA-N
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Description

The compound “{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether” is a complex organic molecule that features a triazolo-thiadiazole core. This structure is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the heterocyclic ring system imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether” typically involves multi-step organic reactions. One common method starts with the preparation of the triazolo-thiadiazole core, followed by the introduction of the benzylsulfanyl and methylphenyl ether groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis process can be optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The industrial production methods aim to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo-thiadiazole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolo-thiadiazole derivatives, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of “{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether” involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether
  • {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether

Uniqueness

The uniqueness of “{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether” lies in its specific substitution pattern. The presence of the benzylsulfanyl group and the 3-methylphenyl ether moiety imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4OS2/c1-14-6-5-9-16(10-14)24-11-18-22-23-17(20-21-19(23)26-18)13-25-12-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3

InChI Key

IHPORHFHFSQKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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